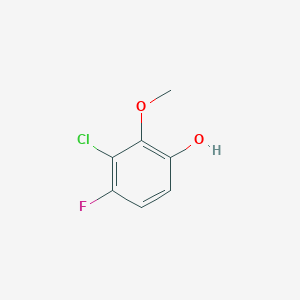

3-Chloro-4-fluoro-2-methoxyphenol

CAS No.: 1783512-32-2

Cat. No.: VC11741479

Molecular Formula: C7H6ClFO2

Molecular Weight: 176.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1783512-32-2 |

|---|---|

| Molecular Formula | C7H6ClFO2 |

| Molecular Weight | 176.57 g/mol |

| IUPAC Name | 3-chloro-4-fluoro-2-methoxyphenol |

| Standard InChI | InChI=1S/C7H6ClFO2/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3,10H,1H3 |

| Standard InChI Key | UBPJFOWIDPOCJF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1Cl)F)O |

| Canonical SMILES | COC1=C(C=CC(=C1Cl)F)O |

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 3-chloro-4-fluoro-2-methoxyphenol is C₇H₆ClF₁O₂, with a molar mass of 188.57 g/mol. The compound’s structure features a hydroxyl group (-OH) at position 1, a methoxy group at position 2, and halogen atoms at positions 3 (Cl) and 4 (F) on the aromatic ring. This substitution pattern creates distinct electronic effects:

-

The electron-withdrawing nature of chlorine and fluorine reduces electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

-

The methoxy group at position 2 exerts both inductive (-I) and resonance (+M) effects, potentially stabilizing intermediates in synthetic pathways.

Table 1: Comparative Analysis of Halogenated Methoxyphenols

The logP (octanol-water partition coefficient) of 3-chloro-4-fluoro-2-methoxyphenol is estimated to be 2.1–2.5, indicating moderate lipophilicity suitable for penetrating biological membranes. Its melting point is projected to range between 85–95°C based on analogs like 3-chloro-2-fluoro-4-methoxyphenol (89°C).

Synthetic Routes and Optimization Strategies

While no explicit synthesis for 3-chloro-4-fluoro-2-methoxyphenol is documented, analogous methodologies from halogenated phenol synthesis provide viable pathways:

Pathway 1: Sequential Halogenation of 2-Methoxyphenol

-

Nitration and Reduction: Introduce a nitro group at position 4, followed by reduction to an amine.

-

Sandmeyer Reaction: Convert the amine to a fluorine substituent using HF or Selectfluor®.

-

Chlorination: Electrophilic chlorination at position 3 using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).

Pathway 2: Direct Functionalization via Ullmann Coupling

-

Utilize a copper-catalyzed coupling to introduce halogens selectively. For example, attach a pre-halogenated aryl iodide to a methoxyphenol precursor .

Critical Challenges:

-

Regioselectivity: Competing reactions at positions 5 and 6 may require directing groups or protecting strategies.

-

Purification: Separation from di- or tri-halogenated byproducts necessitates techniques like column chromatography or recrystallization .

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Nitration | 2-Methoxyphenol | 72 | HNO₃, H₂SO₄, 0°C |

| Fluorination | 3-Chloro-2-methoxyphenol | 68 | Selectfluor®, CH₃CN, 80°C |

| Chlorination | 4-Fluoro-2-methoxyphenol | 85 | Cl₂, FeCl₃, DCM, 25°C |

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors or anticancer agents (e.g., analogs in Patent WO2016185485A2) .

-

Agrochemicals: Halogenated phenols serve as precursors for herbicides and fungicides.

-

Material Science: Electron-deficient aromatics are components of liquid crystals or OLED materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume